![molecular formula C16H9BrO B8193702 3-Bromonaphtho[2,3-b]benzofuran](/img/structure/B8193702.png)
3-Bromonaphtho[2,3-b]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromonaphtho[2,3-b]benzofuran is an organic compound with the molecular formula C16H9BrO. It is a polycyclic aromatic compound that contains a bromine atom at the 3-position of the naphtho[2,3-b]benzofuran structure. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromonaphtho[2,3-b]benzofuran typically involves the bromination of naphtho[2,3-b]benzofuran. One common method is the electrophilic aromatic substitution reaction, where naphtho[2,3-b]benzofuran is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromonaphtho[2,3-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding reduced derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of naphtho[2,3-b]benzofuran can be obtained.
Oxidation Products: Oxidation typically yields quinones or other oxygenated polycyclic aromatic compounds.
Reduction Products: Reduction leads to the formation of hydrogenated derivatives of naphtho[2,3-b]benzofuran.
Aplicaciones Científicas De Investigación
3-Bromonaphtho[2,3-b]benzofuran has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromonaphtho[2,3-b]benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom at the 3-position can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways and molecular interactions involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]benzofuran: The parent compound without the bromine substituent.
3-Chloronaphtho[2,3-b]benzofuran: Similar structure with a chlorine atom instead of bromine.
3-Iodonaphtho[2,3-b]benzofuran: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-Bromonaphtho[2,3-b]benzofuran is unique due to the presence of the bromine atom, which imparts distinct physicochemical properties such as increased reactivity and specific electronic effects. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propiedades
IUPAC Name |
3-bromonaphtho[2,3-b][1]benzofuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXKCGFKPLRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
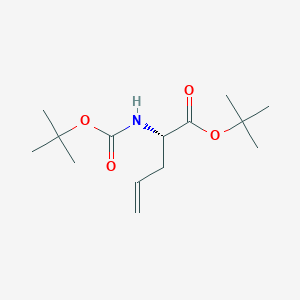




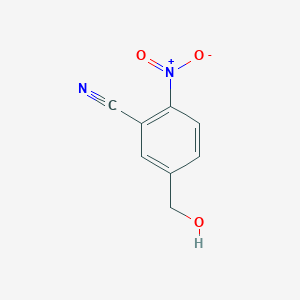

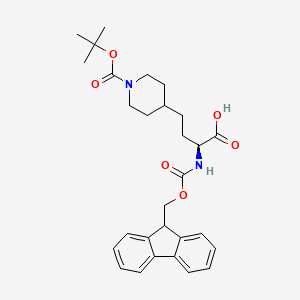
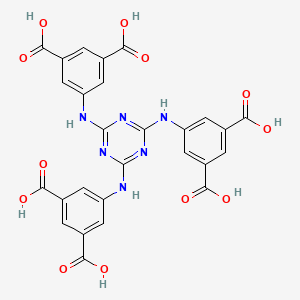



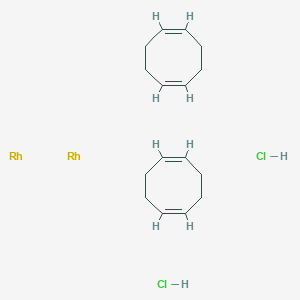
![Tert-butyl-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamic acid](/img/structure/B8193727.png)
